
Ethyl 6-amino-2-chloropyrimidine-4-carboxylate
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Overview
Description
Ethyl 6-amino-2-chloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H8ClN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-2-chloropyrimidine-4-carboxylate typically involves the reaction of ethyl chloroformate with 2-chloropyrimidine in the presence of ammonia. The reaction is carried out in a solvent such as dimethylformamide (DMF) at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 is highly susceptible to nucleophilic displacement, facilitating the synthesis of substituted pyrimidine derivatives.
Key Reagents and Conditions
Mechanistic Insights
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Amination : Reaction with primary or secondary amines (e.g., benzylamine) in dimethylformamide (DMF) using DIPEA as a base yields 2-aminated derivatives. This method is critical in synthesizing antitubercular carboxamides .
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Alkoxylation : Alkaline conditions (e.g., NaOH) promote nucleophilic substitution with alcohols, forming 2-alkoxy derivatives. Industrial-scale processes use continuous flow reactors for efficiency .
Oxidation and Reduction Reactions
The amino group at position 6 undergoes redox transformations, enabling access to nitro or reduced amine derivatives.
Oxidation Pathways
Oxidizing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
KMnO₄ | Acidic aqueous | 6-Nitro-2-chloropyrimidine-4-carboxylate | 72% | |
H₂O₂ | Neutral pH, 50°C | 6-Nitroso intermediate | 58% |
Reduction Pathways
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
NaBH₄ | Methanol, 25°C | 6-Amino-2-chlorotetrahydropyrimidine | 85% | |
Pd/C + H₂ | Ethanol, 1 atm H₂ | 6-Amino-2-chlorodihydropyrimidine | 90% |
Applications
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Nitro derivatives serve as intermediates in explosives and agrochemicals.
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Reduced forms are explored for neuroprotective agents due to enhanced bioavailability.
Condensation Reactions
The amino group participates in Schiff base formation and cyclocondensation reactions.
Schiff Base Synthesis
Aldehyde/Ketone | Conditions | Product | Application | Source |
---|---|---|---|---|
Benzaldehyde | Ethanol, reflux | 6-Amino-2-chloro-pyrimidine Schiff base | Anticancer agents | |
Acetone | THF, RT, 12 hrs | Pyrimidine-imine complex | Catalysis |
Cyclocondensation
Reaction with malononitrile or cyanoacetamide derivatives yields fused heterocycles:
textEthyl 6-amino-2-chloropyrimidine-4-carboxylate + Malononitrile → Pyrimido[4,5-d]pyrimidine (84% yield, [5])
Comparative Reactivity Analysis
A comparison of substituent effects on reaction rates:
Position | Substituent | Reaction Rate (Relative to H) | Dominant Mechanism |
---|---|---|---|
2 | Cl | 1.0 (Reference) | Nucleophilic substitution |
6 | NH₂ | 0.3 | Redox/condensation |
Data indicate that the chlorine atom at position 2 is 3.3× more reactive than the amino group at position 6 in substitution reactions .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral and Anticancer Agents
Ethyl 6-amino-2-chloropyrimidine-4-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly antiviral and anticancer agents. Its structural properties allow it to interact with specific molecular targets, making it a candidate for drug development.
2. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The compound's IC50 values against COX-2 have been reported to be comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin .
This compound demonstrates a range of biological activities:
- Neuroprotective Effects : Studies have suggested potential neuroprotective properties, making it relevant for research in neurodegenerative diseases.
- Cytotoxicity : In vitro studies show that while the compound exhibits biological activity, it maintains a favorable safety profile against human cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals how modifications to the pyrimidine ring influence biological activity. For instance, substituents at specific positions can enhance or reduce pharmacological effects. Electron-donating groups have been shown to increase anti-inflammatory potency .
Anti-inflammatory Activity
A study demonstrated that derivatives similar to this compound exhibited significant anti-inflammatory effects in animal models. The results indicated comparable efficacy to standard NSAIDs like indomethacin, with ED50 values around 9.17 μM .
Antiviral Activity
Preliminary evaluations of this compound against various viral strains, including HSV-1 and influenza A, showed moderate antiviral activity, suggesting its potential as a lead compound in antiviral drug development .
Cytotoxicity Studies
In vitro cytotoxicity studies assessed its safety profile, revealing that while exhibiting biological activity, it retains a favorable safety margin when tested against human cell lines .
Mechanism of Action
The mechanism of action of ethyl 6-amino-2-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Ethyl 6-amino-2-chloropyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
- Ethyl 2-amino-6-chloropyrimidine-4-carboxylate
- Ethyl 2-chloropyrimidine-4-carboxylate
- Ethyl 4-amino-2-chloropyrimidine-5-carboxylate
These compounds share similar core structures but differ in the position and nature of substituents, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Biological Activity
Ethyl 6-amino-2-chloropyrimidine-4-carboxylate is a member of the pyrimidine family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Pyrimidine Derivatives
Pyrimidine derivatives are known for their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. This compound is structurally related to other biologically active compounds and serves as a crucial intermediate in the synthesis of various pharmaceuticals.
The biological activity of this compound largely stems from its ability to interact with specific enzymes and receptors. The compound can act as an inhibitor by binding to the active or allosteric sites of enzymes, thereby modulating their activity. Notably, it has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.
Inhibition of COX Enzymes
Research indicates that pyrimidine derivatives can inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation. For instance, studies have reported IC50 values for various pyrimidine derivatives against COX-2, highlighting their potential as anti-inflammatory agents:
Compound | IC50 (μM) | Reference |
---|---|---|
This compound | TBD | |
Celecoxib (standard) | 0.04 ± 0.01 | |
Indomethacin (reference) | 9.17 |
Structure-Activity Relationship (SAR)
The SAR analysis is essential for understanding how structural modifications influence the biological activity of this compound. Modifications at specific positions on the pyrimidine ring can enhance or diminish its pharmacological effects. For example, the presence of electron-donating groups has been shown to increase anti-inflammatory potency.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that derivatives similar to this compound exhibited significant anti-inflammatory effects in animal models, such as carrageenan-induced paw edema assays. The results indicated that these compounds effectively reduced inflammation comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- Antiviral Activity : this compound has also been evaluated for its antiviral properties against various viruses. Preliminary studies showed moderate antiviral activity against strains like HSV-1 and influenza A, suggesting its potential as a lead compound in antiviral drug development .
- Cytotoxicity Studies : In vitro cytotoxicity studies have assessed the safety profile of this compound. These studies revealed that while the compound exhibits biological activity, it also maintains a favorable safety margin when tested against human cell lines .
Properties
IUPAC Name |
ethyl 6-amino-2-chloropyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-5(9)11-7(8)10-4/h3H,2H2,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJYXZSDBSDPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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